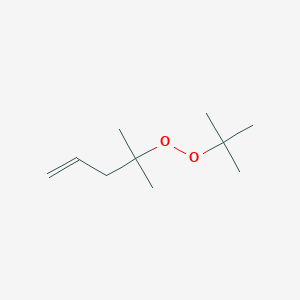![molecular formula C16H18ClNO4 B14369063 1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate CAS No. 92570-02-0](/img/structure/B14369063.png)
1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate is a chemical compound known for its unique structure and properties. It belongs to the class of benz[e]indolium salts, which are characterized by their aromatic indole ring fused with a benzene ring. The compound is often used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
The synthesis of 1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate typically involves the reaction of 1,1,2,3-tetramethyl-1H-benz[e]indole with perchloric acid. The reaction conditions usually require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include perchloric acid, sodium borohydride, and various oxidizing agents. The major products formed depend on the type of reaction and the conditions applied.
Scientific Research Applications
1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, aiding in the formation of complex molecules.
Biology: The compound is utilized in the development of fluorescent probes for imaging biological processes.
Medicine: Research has explored its potential in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate involves its interaction with molecular targets through its aromatic structure. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction often leads to changes in cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate can be compared with other benz[e]indolium derivatives, such as:
- 1,1,2,3-Tetramethyl-1H-benz[e]indolium iodide
- 1,1,2-Trimethyl-1H-benzo[e]indole
- 3-ethyl-1,1,2-trimethyl-1H-benzo[e]indolium iodide
These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its perchlorate anion, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
92570-02-0 |
|---|---|
Molecular Formula |
C16H18ClNO4 |
Molecular Weight |
323.77 g/mol |
IUPAC Name |
1,1,2,3-tetramethylbenzo[e]indol-3-ium;perchlorate |
InChI |
InChI=1S/C16H18N.ClHO4/c1-11-16(2,3)15-13-8-6-5-7-12(13)9-10-14(15)17(11)4;2-1(3,4)5/h5-10H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
XPZFEWOUOPIAMY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14368981.png)
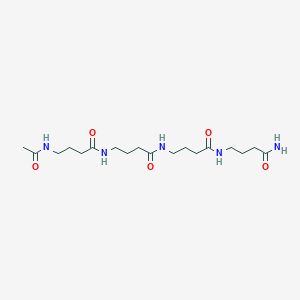

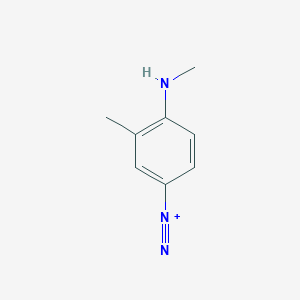
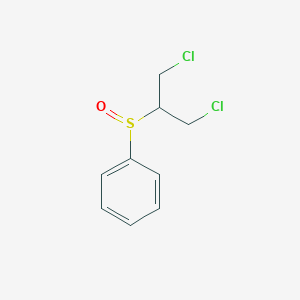
![1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14369004.png)
![1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide](/img/structure/B14369014.png)

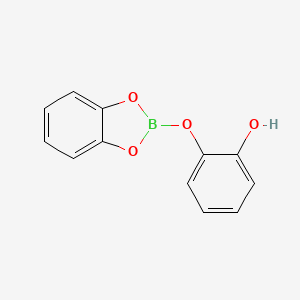
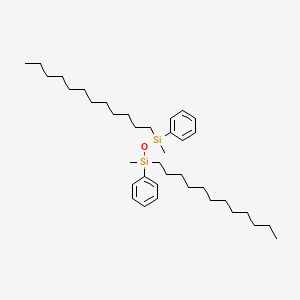


![5-{[(2-Hydroxyethyl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14369064.png)
